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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodobenzaldehyde

Cat. No.: B1392979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Difluoro-4-iodobenzaldehyde is a halogenated aromatic aldehyde with the chemical

formula C₇H₃F₂IO.[1][2] Its molecular weight is 268.00 g/mol .[1] This compound serves as a

valuable building block in organic synthesis, particularly in the development of pharmaceuticals

and functional materials, owing to its unique substitution pattern that offers multiple reaction

sites. The presence of two fluorine atoms, an iodine atom, and an aldehyde group on the

benzene ring imparts distinct chemical and spectroscopic properties. This guide provides an in-

depth analysis of the expected spectroscopic data for 2,6-Difluoro-4-iodobenzaldehyde,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to

aid researchers in its identification, characterization, and utilization.

While a comprehensive set of experimentally-verified spectra for this specific molecule is not

readily available in published literature or public databases, this guide will leverage data from

analogous compounds and established principles of spectroscopic interpretation to provide a

robust predictive analysis.

Molecular Structure and Key Features
The structure of 2,6-Difluoro-4-iodobenzaldehyde features a benzaldehyde core with fluorine

atoms at positions 2 and 6, and an iodine atom at position 4. This substitution pattern leads to a

C₂ᵥ symmetry in the molecule, which will be reflected in its spectroscopic signatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,6-
Difluoro-4-iodobenzaldehyde, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy
Expected Spectral Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.3 Triplet (t) 1H
Aldehydic proton (-

CHO)

~7.8 Doublet (d) 2H
Aromatic protons (H-

3, H-5)

Interpretation:

The ¹H NMR spectrum is expected to be relatively simple. The aldehydic proton will appear as

a downfield signal, typically around 10.3 ppm, due to the strong deshielding effect of the

carbonyl group. This signal is expected to be a triplet due to coupling with the two equivalent

fluorine atoms at the ortho positions (⁴JHF).

The two aromatic protons at positions 3 and 5 are chemically equivalent due to the molecule's

symmetry. They are expected to appear as a single doublet in the downfield region, likely

around 7.8 ppm. The deshielding is caused by the electron-withdrawing nature of the aldehyde,

fluorine, and iodine substituents. The splitting into a doublet would be due to coupling with the

adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy
Expected Spectral Data:
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Chemical Shift (δ) ppm Assignment

~188 Aldehydic carbon (C=O)

~163 (dd) C-2, C-6 (C-F)

~135 (t) C-3, C-5

~120 (t) C-1

~95 C-4 (C-I)

Interpretation:

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The

aldehydic carbonyl carbon is expected to be the most downfield signal, around 188 ppm. The

carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-6) will also be

significantly downfield, expected around 163 ppm, and will appear as a doublet of doublets due

to one-bond and three-bond C-F coupling. The aromatic carbons C-3 and C-5 will be equivalent

and are predicted to be around 135 ppm, appearing as a triplet due to coupling with the two

neighboring fluorine atoms. The carbon bearing the aldehyde group (C-1) is expected around

120 ppm and will likely be a triplet due to coupling with the two ortho fluorine atoms. The

carbon attached to the iodine atom (C-4) will be the most upfield of the aromatic signals,

around 95 ppm, due to the "heavy atom effect" of iodine.

¹⁹F NMR Spectroscopy
Expected Spectral Data:

Chemical Shift (δ) ppm Multiplicity Assignment

~ -100 to -120 Singlet Aromatic Fluorines (F-2, F-6)

Interpretation:

The ¹⁹F NMR spectrum will show a single signal for the two equivalent fluorine atoms. The

chemical shift is expected to be in the typical range for aryl fluorides, between -100 and -120

ppm relative to CFCl₃. The signal is expected to be a singlet as there are no other fluorine
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atoms to couple with. Long-range coupling to the aldehydic and aromatic protons might be

observed with high-resolution instrumentation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Salient Peaks:

Wavenumber (cm⁻¹) Intensity Assignment

~2850 & ~2750 Medium
C-H stretch of aldehyde (Fermi

doublets)

~1710 Strong C=O stretch of aldehyde

~1600, ~1470 Medium-Strong C=C stretching in aromatic ring

~1250 Strong C-F stretch

~850 Strong C-H out-of-plane bending

~700 Medium C-I stretch

Interpretation:

The IR spectrum of 2,6-Difluoro-4-iodobenzaldehyde will be characterized by a strong

absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the aromatic

aldehyde. The characteristic C-H stretching of the aldehyde proton will likely appear as two

weak to medium bands (Fermi doublets) around 2850 cm⁻¹ and 2750 cm⁻¹. The aromatic C=C

stretching vibrations will be observed in the 1600-1470 cm⁻¹ region. A strong band due to the

C-F stretching is expected around 1250 cm⁻¹. The C-I stretching vibration is expected to

appear at a lower wavenumber, typically around 700 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Expected Fragmentation Pattern:

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z

= 268, corresponding to the molecular weight of the compound (C₇H₃F₂IO).

M-1 Peak: A peak at m/z = 267, resulting from the loss of the aldehydic hydrogen atom ([M-

H]⁺).

M-29 Peak: A peak at m/z = 239, corresponding to the loss of the formyl group ([M-CHO]⁺).

Iodine Isotope: The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern.

Other Fragments: Other fragments may be observed due to the loss of fluorine or other parts

of the molecule.

Interpretation:

The mass spectrum will confirm the molecular weight of the compound. The fragmentation

pattern will be consistent with the structure of a substituted benzaldehyde, with initial losses of

the aldehyde hydrogen and the entire formyl group being prominent. The presence of iodine

will be readily identifiable from its monoisotopic nature.

Experimental Protocols
While specific experimental data for 2,6-Difluoro-4-iodobenzaldehyde is not provided in the

search results, general protocols for acquiring NMR, IR, and MS data are well-established.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Difluoro-4-iodobenzaldehyde
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer.

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For

¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and

improve the signal-to-noise ratio.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and

coupling constants for all spectra.

IR Spectroscopy Protocol
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an ATR-

FTIR spectrometer can be used with the neat solid.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or

electrospray ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.

Detection: Detect the ions to generate the mass spectrum.

Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow
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Caption: Workflow for the spectroscopic analysis of 2,6-Difluoro-4-iodobenzaldehyde.

Conclusion
The spectroscopic analysis of 2,6-Difluoro-4-iodobenzaldehyde provides a clear and detailed

picture of its molecular structure. The predicted NMR, IR, and MS data, based on established

principles and comparison with analogous compounds, offer a reliable guide for the

identification and characterization of this important synthetic building block. Researchers and

drug development professionals can utilize this information to confirm the identity and purity of
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their samples, as well as to understand the electronic and structural features that govern its

reactivity. The availability of robust analytical data is crucial for ensuring the quality and

reproducibility of research and development efforts in the chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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